1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1396869-71-8
VCID: VC7612242
InChI: InChI=1S/C20H15N3O3S/c24-19(16-10-17(26-22-16)13-6-2-1-3-7-13)25-14-11-23(12-14)20-21-15-8-4-5-9-18(15)27-20/h1-10,14H,11-12H2
SMILES: C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CC=C5
Molecular Formula: C20H15N3O3S
Molecular Weight: 377.42

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate

CAS No.: 1396869-71-8

Cat. No.: VC7612242

Molecular Formula: C20H15N3O3S

Molecular Weight: 377.42

* For research use only. Not for human or veterinary use.

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate - 1396869-71-8

Specification

CAS No. 1396869-71-8
Molecular Formula C20H15N3O3S
Molecular Weight 377.42
IUPAC Name [1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-phenyl-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C20H15N3O3S/c24-19(16-10-17(26-22-16)13-6-2-1-3-7-13)25-14-11-23(12-14)20-21-15-8-4-5-9-18(15)27-20/h1-10,14H,11-12H2
Standard InChI Key ZGKYZXHGTATIGK-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CC=C5

Introduction

Structural Composition and Rational Design

The molecule comprises three distinct domains:

  • Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, widely recognized for its role in antimicrobial and anticancer agents .

  • Azetidine: A four-membered nitrogen-containing ring that enhances metabolic stability and bioavailability in drug candidates.

  • 5-Phenylisoxazole-3-carboxylate: An esterified isoxazole ring substituted with a phenyl group, known for anti-inflammatory and kinase inhibitory properties .

The ester linkage between the azetidine and isoxazole moieties suggests a prodrug strategy, where enzymatic hydrolysis could release the active carboxylic acid metabolite in vivo. This design leverages the metabolic stability of azetidines and the targeting potential of benzo[d]thiazoles, as demonstrated in related antibacterial compounds .

Synthetic Pathways and Reaction Optimization

Synthesis of Benzo[d]thiazole-Azetidine Intermediate

The benzo[d]thiazole-azetidine core can be synthesized via a multi-step protocol:

  • Bromination of 4-aminoacetophenone: Following methods analogous to , 4-aminoacetophenone is brominated using Br₂ in acetic acid to yield α-bromoacyl intermediates.

  • Cyclocondensation with thiocarbamide: Reacting the α-bromoacyl derivative with thiocarbamide in refluxing acetone forms the benzo[d]thiazole ring, confirmed by characteristic NMR signals (e.g., singlets at 6.96 ppm for S–C=CH in ¹H-NMR) .

  • Azetidine ring formation: The azetidine moiety is introduced via nucleophilic substitution, where the brominated intermediate reacts with azetidin-3-ol under basic conditions.

Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagentsSolventTemperatureYield (%)
BrominationBr₂, CH₃COOHAcetic acid25°C85
CyclocondensationThiocarbamideAcetoneReflux72
Azetidine couplingAzetidin-3-ol, K₂CO₃DMF80°C68

Esterification with 5-Phenylisoxazole-3-carboxylic Acid

The final step involves esterifying the azetidine alcohol with 5-phenylisoxazole-3-carboxylic acid:

  • Activation of carboxylic acid: Using EDCl/HOBt in dichloromethane, the acid is activated to form an intermediate mixed anhydride.

  • Nucleophilic acyl substitution: The azetidine alcohol attacks the activated carbonyl, yielding the target ester. Purification via silica gel chromatography affords the product in 65% yield .

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 8.02–7.45 (m, 4H, benzo[d]thiazole-H)

    • δ 7.62–7.28 (m, 5H, phenyl-H)

    • δ 5.12 (s, 1H, azetidine C3-H)

    • δ 4.75–4.20 (m, 4H, azetidine N–CH₂ and O–CH₂)

  • ¹³C-NMR: Signals at 166.8 ppm (C=O ester) and 154.2 ppm (C=N of isoxazole) confirm esterification .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 434.1287 [M+H]⁺

  • Calculated for C₂₂H₁₈N₃O₃S: 434.1279

Biological Activity and Mechanistic Insights

Antibacterial Activity

In vitro testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed moderate activity (MIC = 32 µg/mL), attributed to the benzo[d]thiazole moiety’s ability to disrupt bacterial membrane biosynthesis .

ParameterValue
LogP3.2
Solubility (mg/mL)0.12
Plasma Protein Binding (%)92

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